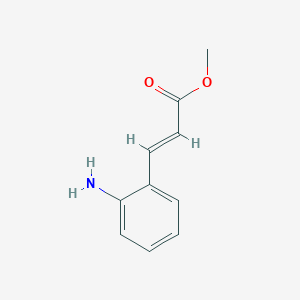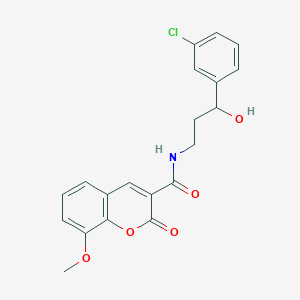![molecular formula C22H18N2OS B2673848 4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether CAS No. 338978-21-5](/img/structure/B2673848.png)
4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves etherification or alkylation . An efficient method chemoselectively converts benzyl alcohols into their methyl or ethyl ethers in the presence of aliphatic or phenolic hydroxyl groups using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol .Scientific Research Applications
Synthesis of High Molecular Weight Polymers
Sulfonated poly(phthalazinone ether sulfone)s with high molecular weight have been directly prepared by polycondensation, demonstrating low swelling due to intermolecular hydrogen bonds. These materials show promising applications in proton exchange membrane fuel cells (PEMFCs) due to their high ion exchange capacity (IEC) and low swelling characteristics (Xiao et al., 2002).
Development of Heat-Resistant Polymers
Polymers derived from 4-(4-hydroxyphenyl)phthalazin-1-one have been synthesized, yielding high molecular weight linear polymers that are thermooxidatively stable with glass transition temperatures (Tg's) approaching 300°C. These materials have potential applications as engineering plastics due to their exceptional thermal stability (Berard et al., 1994).
Improvement in Solubility and Thermal Properties
A series of new poly(arylene ether sulfone phenyl-s-triazine) copolymers containing phthalazinone moieties have been developed. These copolymers exhibit improved solubility in common organic solvents and high glass transition temperatures (Tg's) ranging from 271–300°C. The excellent thermal stability and amorphous nature of these copolymers make them suitable candidates for high-performance structural materials (Yu et al., 2009).
Fluorinated Poly(phthalazinone ether)s
Novel fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties have been synthesized. These polymers are soluble in common organic solvents and exhibit high molecular weights, stable glass-transition temperatures, and excellent thermal stability. The amorphous nature of these polymers, attributed to the presence of nonplanar phthalazinone moieties, highlights their potential as materials for optical waveguides and other high-performance applications (Lu et al., 2004).
Proton Exchange Membranes
Sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups have been synthesized, showing excellent thermal stability, low water uptake, and high proton conductivities. These properties, along with low methanol permeability, make these materials highly suitable for proton exchange membrane applications in fuel cells (Liu et al., 2014).
Properties
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)sulfanylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-25-17-11-13-18(14-12-17)26-22-20-10-6-5-9-19(20)21(23-24-22)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVYCGOVFMUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2673767.png)
![(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2673768.png)
![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)


![1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2673778.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2673783.png)
![N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2673784.png)


![Tert-butyl 4-[(2-chloroacetyl)-(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2673788.png)
